Methyl 4-methylcinnamate

Übersicht

Beschreibung

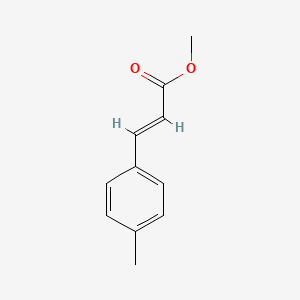

Methyl 4-methylcinnamate is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .

Synthesis Analysis

This compound can be synthesized through an electro-organic approach via the Heck reaction . This method involves the application of an appropriate potential difference to activate both the aryl halide and olefin substrates, leading to the formation of the desired methyl cinnamate derivatives . This approach offers several advantages, including the elimination of the need for toxic catalysts, the use of a broad range of functional groups, and high product yields .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a double-bond stereo .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that cinnamates, in general, are known to participate in various chemical reactions. For instance, they can undergo trans-cis isomerization under certain conditions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 176.21 . It has a melting point of 60-61℃, a boiling point of 273℃, and a density of 1.057 .Wissenschaftliche Forschungsanwendungen

High-Resolution Spectroscopy

Methyl 4-methylcinnamate has been studied extensively through high-resolution spectroscopy. For instance, studies have focused on its lower excited singlet states and the influence of water complexation on its spectroscopic properties. Researchers found that complexation with a single water molecule significantly alters the spectroscopic characteristics of methyl 4-hydroxycinnamate, particularly in terms of stabilizing the lowest excited singlet state and influencing transition intensities (de Groot et al., 2008). Additionally, the conformational heterogeneity of methyl 4-hydroxycinnamate was studied, revealing various conformers with distinct electronic excitation spectra, which were explored using UV-UV depletion spectroscopy and IR-UV hole-burning spectroscopy (Tan et al., 2013).

Photodynamics and Photoisomerization

Studies have also delved into the excited state dynamics of this compound and related compounds. Investigations using time-resolved pump-probe spectroscopy have revealed the photodynamics upon UV-B photoexcitation, shedding light on the photochemistry and photoprotection mechanisms of certain sunscreen agents (Peperstraete et al., 2016). Additionally, the photoisomerization process of para-methoxy methylcinnamate has been observed at low temperatures, providing insights into the electronic excited-state dynamics of this compound (Miyazaki et al., 2015).

Synthesis and Catalysis

On the synthetic side, methyl 4-fluorocinnamate has been produced via esterification, utilizing strongly acidic cationic exchange resin as a catalyst, showcasing a cost-efficient method for preparing chiral medicinal materials (Si, 2004). Another study demonstrated a practical synthesis approach for methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, providing insights into the large-scale preparation methodologies for such compounds (Furutani et al., 2002).

Safety and Hazards

Methyl 4-methylcinnamate is moderately toxic by ingestion . It is combustible as a liquid, and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

While specific future directions for Methyl 4-methylcinnamate are not detailed in the search results, it’s worth noting that research into cinnamates, in general, is ongoing. For instance, studies are being conducted to develop more environmentally friendly and efficient synthetic methods . Additionally, cinnamates are being investigated for their potential applications in various fields, including the flavor and perfume industries .

Wirkmechanismus

Target of Action

Methyl 4-methylcinnamate is a synthetic compound that has been shown to have antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . These microorganisms are responsible for a variety of infectious diseases, and the ability of this compound to inhibit their growth makes it a potential candidate for the development of new antimicrobial drugs .

Mode of Action

This compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. By interacting with this target, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

It is known that the compound interferes with the function of ergosterol, a key component of fungal cell membranes . This disruption can lead to a cascade of effects that ultimately result in cell death .

Result of Action

The primary result of this compound’s action is the death of pathogenic fungi and bacteria . By disrupting the function of ergosterol in the fungal cell membrane, the compound causes the cell to die . This makes this compound a potential candidate for the development of new antimicrobial drugs .

Biochemische Analyse

Biochemical Properties

Methyl 4-methylcinnamate interacts with enzymes such as cinnamate/p-coumarate carboxyl methyltransferases (CCMTs) . These enzymes are responsible for the formation of methylcinnamate in sweet basil . The biochemical characterization of the corresponding recombinant proteins showed that cinnamate and p-coumarate are their best substrates for methylation .

Cellular Effects

It is known to influence cell function through its interactions with various enzymes and proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the methylation of cinnamate and p-coumarate, designating these enzymes as cinnamate/p-coumarate carboxyl methyltransferases (CCMTs) .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, leading to the biosynthesis of several secondary metabolites . It interacts with enzymes such as cinnamate/p-coumarate carboxyl methyltransferases (CCMTs) .

Eigenschaften

IUPAC Name |

methyl (E)-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJBRXRCJNSDHT-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346183 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20754-20-5 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)